Boc-Pip-butyn

PROTAC linker design ternary complex geometry linker length optimization

Boc-Pip-butyn (CAS 1346153-07-8), chemically tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a PROTAC (Proteolysis Targeting Chimera) linker belonging to the alkyl/ether class. The compound features a Boc-protected piperidine ring and a terminal but-3-yn-1-yl group, providing a 4-carbon linear alkyl spacer between the piperidine nitrogen and the terminal alkyne.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 1346153-07-8
Cat. No. B15544015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pip-butyn
CAS1346153-07-8
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3
InChIKeyQCJJQMHCBVBUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-Pip-butyn (CAS 1346153-07-8): An Alkyl/Ether-Based PROTAC Linker and Click Chemistry Reagent for Targeted Protein Degradation


Boc-Pip-butyn (CAS 1346153-07-8), chemically tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a PROTAC (Proteolysis Targeting Chimera) linker belonging to the alkyl/ether class [1]. The compound features a Boc-protected piperidine ring and a terminal but-3-yn-1-yl group, providing a 4-carbon linear alkyl spacer between the piperidine nitrogen and the terminal alkyne. With a molecular weight of 237.34 g/mol and a calculated LogP of 3.0, it exhibits moderate lipophilicity [2]. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, making it a versatile click chemistry building block [3]. Boc-Pip-butyn serves as a modular intermediate for assembling heterobifunctional PROTAC degraders, where its structural parameters—linker length, rigidity, and physicochemical profile—govern ternary complex formation efficiency, target degradation potency, and ultimately compound developability [4].

Why Boc-Pip-butyn Cannot Be Indiscriminately Substituted with Other PROTAC Linkers


PROTAC linker selection is a critical determinant of degradation efficiency, selectivity, and pharmacokinetic profile [1]. Substituting Boc-Pip-butyn with a seemingly analogous linker—even one sharing the piperidine or alkyne motif—can profoundly alter ternary complex geometry, cellular permeability, and ultimately DC₅₀ (half-maximal degradation concentration) by orders of magnitude [2]. Linker length directly governs the spatial proximity achievable between the target protein and E3 ligase; variations as small as one methylene unit can disrupt productive ternary complex formation [3]. Additionally, linker composition dictates physicochemical properties: PEG-based linkers impart hydrophilicity but may compromise passive membrane permeability, while purely alkyl linkers offer favorable permeability but limited solubility . Boc-Pip-butyn occupies a distinct position in the linker design space—its 4-carbon alkyl spacer between the piperidine and alkyne provides a specific effective length, the piperidine ring introduces moderate conformational constraint without full rigidity, and the Boc group offers orthogonal protection for sequential synthetic elaboration. Generic substitution without verifying these parameters against experimental degradation data risks both failed target engagement and wasted procurement resources.

Quantitative Differentiation Evidence for Boc-Pip-butyn vs. Closest PROTAC Linker Comparators


Linker Length Differentiation: Boc-Pip-butyn vs. Prop-2-yn-1-yloxy Piperidine

Boc-Pip-butyn provides a 4-carbon alkyl spacer (C4 aliphatic chain) between the piperidine ring and the terminal alkyne, yielding an extended effective linker length compared to shorter alkyne-piperidine analogs such as 4-(prop-2-yn-1-yloxy)piperidine hydrochloride . The latter incorporates only a single methylene unit between the oxygen atom and the alkyne, resulting in a substantially shorter reach. In PROTAC design, linker length directly governs the spatial distance achievable between the target protein ligand and E3 ligase recruiter; reported optimal linker lengths for PROTACs range from 12 to over 20 carbons in total backbone span [1]. Boc-Pip-butyn's C4 spacer contributes a modular length increment that facilitates fine-tuning of ternary complex geometry, whereas the shorter prop-2-yn analog restricts conformational sampling and may preclude productive degradation for target-ligase pairs requiring extended reach [2].

PROTAC linker design ternary complex geometry linker length optimization

Lipophilicity Profile Differentiation: Boc-Pip-butyn vs. PEG-Based Alkyne Linkers

Boc-Pip-butyn exhibits a calculated LogP of 3.0 and a topological polar surface area (tPSA) of 29.5 Ų [1], placing it in a moderately lipophilic region of chemical space. In contrast, PEG-based alkyne linkers such as Alkyne-ethyl-PEG1-Boc (tert-butyl 3-(but-3-yn-1-yloxy)propanoate) incorporate polyethylene glycol units that substantially increase hydrophilicity and reduce LogP . While PEG linkers enhance aqueous solubility, they frequently compromise passive membrane permeability—a critical limitation for PROTACs requiring intracellular target engagement . Boc-Pip-butyn's alkyl/ether composition, lacking PEG-derived hydrogen bond donors and acceptors beyond the carbamate moiety, provides a permeability-favorable profile. This differentiation is particularly relevant given that PROTACs, as large heterobifunctional molecules, already face intrinsic permeability challenges; linker hydrophobicity is a key lever for maintaining sufficient cellular uptake without resorting to formulations that may not translate to in vivo settings [2].

PROTAC physicochemical properties cellular permeability LogP optimization

Synthetic Versatility: Orthogonal Boc Protection vs. Unprotected Piperidine Linkers

Boc-Pip-butyn features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, enabling orthogonal protection strategies during PROTAC assembly . This contrasts with unprotected piperidine-alkyne linkers such as 1-(but-3-yn-1-yl)piperidine (CAS not specified, C₉H₁₅N), which bear a free secondary amine . The Boc group in Boc-Pip-butyn permits selective deprotection under mild acidic conditions (e.g., TFA in CH₂Cl₂) following alkyne functionalization via CuAAC, thereby enabling sequential, chemoselective conjugation to target protein ligands and E3 ligase recruiters without cross-reactivity [1]. Unprotected piperidine linkers, by contrast, require additional protection/deprotection steps or risk unwanted side reactions during CuAAC or subsequent amide coupling. This orthogonal protection streamlines synthetic workflows and reduces the number of chromatographic purifications required, translating to higher overall yields and lower labor costs in PROTAC library synthesis [2].

PROTAC synthesis orthogonal protecting groups modular linker assembly

Click Chemistry Compatibility: Boc-Pip-butyn vs. Non-Alkyne Piperidine Linkers

Boc-Pip-butyn contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules [1]. This click chemistry compatibility represents a distinct functional advantage over non-alkyne piperidine linkers such as tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS 208167-83-3) or Boc-piperidine-C-COOH (CAS 157688-46-5), which rely solely on nucleophilic substitution or amide coupling for conjugation . CuAAC proceeds with high regioselectivity (exclusive 1,4-disubstituted 1,2,3-triazole formation), near-quantitative yields under mild aqueous conditions, and exceptional functional group tolerance [2]. This enables late-stage diversification of PROTAC libraries where azide-functionalized target ligands or E3 ligase recruiters can be rapidly coupled to a common Boc-Pip-butyn intermediate without protecting group manipulation. Non-alkyne linkers require orthogonal reactive handles that may impose solvent or pH constraints incompatible with sensitive ligand scaffolds [3].

CuAAC click chemistry alkyne-azide cycloaddition bioorthogonal conjugation

Conformational Properties: Piperidine Ring Constraint vs. Fully Flexible Linear Alkyl Linkers

Boc-Pip-butyn incorporates a piperidine ring that introduces moderate conformational constraint at one terminus of the linker [1]. This semi-rigid element differentiates it from fully flexible linear alkyl linkers (e.g., 1,6-hexanediol-derived or pure hydrocarbon chains) that sample a broader conformational ensemble. The piperidine ring restricts bond rotation around the nitrogen attachment point while maintaining sufficient flexibility in the C4 alkyl chain to accommodate productive ternary complex geometries . Linkers containing saturated heterocycles such as piperidine and piperazine have been shown to influence degradation efficiency by pre-organizing the linker trajectory and reducing the entropic penalty of ternary complex formation compared to completely flexible linkers [2]. In PROTAC linker design reviews, nitrogen heterocycles in the linker critically affect degradation activity, selectivity, and pharmacokinetics, with piperidine-containing linkers representing approximately 4% of reported PROTAC scaffolds—a distinct subset with favorable rigidity-flexibility balance [3].

linker rigidity ternary complex stabilization conformational entropy

Optimal Procurement and Research Use Cases for Boc-Pip-butyn Based on Verified Differentiation Evidence


PROTAC Library Synthesis Requiring Modular, Orthogonally Protected Alkyne-Piperidine Linkers

Boc-Pip-butyn is ideally suited for high-throughput PROTAC library construction where sequential conjugation steps are required [1]. The orthogonal Boc protection on the piperidine nitrogen permits alkyne functionalization via CuAAC click chemistry as the first step, followed by mild acidic deprotection and final coupling to carboxyl-containing ligands. This two-step sequential workflow eliminates the need for intermediate protecting group manipulations and reduces purification burden compared to unprotected piperidine-alkyne linkers . Laboratories engaged in parallel synthesis of PROTAC candidates—where multiple target ligands or E3 ligase recruiters are screened against a common linker scaffold—benefit from Boc-Pip-butyn's pre-installed orthogonal protection and high vendor-supplied purity (≥95%) [2].

Design of PROTACs Requiring Moderate Linker Length (C4 Spacer Contribution) and Balanced Lipophilicity

Boc-Pip-butyn provides a 4-carbon alkyl spacer between the piperidine ring and the terminal alkyne, contributing an intermediate effective length increment to the overall PROTAC linker [1]. This length class is appropriate for target-E3 ligase pairs where shorter linkers (e.g., prop-2-yn derivatives with C1 spacers) are insufficient to bridge the two binding sites, but where excessively long PEG linkers may introduce unwanted flexibility or permeability deficits . Additionally, the compound's calculated LogP of 3.0 and moderate tPSA (29.5 Ų) provide a lipophilicity profile that supports passive membrane permeability—a critical attribute for PROTACs targeting intracellular proteins [2]. This physicochemical balance distinguishes Boc-Pip-butyn from more hydrophilic PEG-based alkyne linkers that may require formulation additives for cellular uptake [3].

Click Chemistry-Enabled Late-Stage Diversification of PROTAC Intermediates

The terminal alkyne in Boc-Pip-butyn enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized ligands under mild, bioorthogonal conditions [1]. This click chemistry compatibility supports late-stage diversification strategies where a common Boc-Pip-butyn-containing intermediate is coupled to various azide-bearing target protein ligands or E3 ligase recruiters . The high functional group tolerance of CuAAC permits conjugation to structurally diverse ligands without interference from unprotected amines, alcohols, or carboxylates that would otherwise require orthogonal protection in alternative coupling chemistries [2]. This application scenario is particularly valuable for medicinal chemistry teams iterating on PROTAC SAR where linker composition is held constant while ligand identity is varied [3].

Synthesis of Piperidine-Containing PROTACs Where Linker Rigidity-Flexibility Balance Is Critical

Boc-Pip-butyn's piperidine ring introduces a defined degree of conformational constraint at the linker-ligand junction while maintaining flexibility in the C4 alkyl chain [1]. This semi-rigid architecture has been recognized in PROTAC linker design reviews as a favorable compromise between fully flexible alkyl linkers (which may incur entropic penalties) and fully rigid aromatic linkers (which may restrict productive ternary complex geometries) . Nitrogen heterocycles such as piperidine have been shown to critically affect degradation activity, selectivity, and pharmacokinetics, with piperidine-containing linkers representing a distinct subset of reported PROTAC scaffolds [2]. Researchers optimizing PROTAC ternary complex formation where linker rigidity is a suspected determinant of degradation efficiency should evaluate Boc-Pip-butyn as a representative piperidine-alkyne linker [3].

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